3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid is a complex organic compound notable for its unique structural characteristics that integrate elements from multiple heterocyclic systems. This compound belongs to the class of pyrimidine derivatives and is recognized for its potential biological activities and applications in medicinal chemistry.
3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid is classified as a heterocyclic compound due to the presence of nitrogen and sulfur atoms in its ring structure. Its classification extends to pharmaceutical chemistry due to its potential therapeutic applications.
The synthesis of 3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid typically involves multi-step synthetic pathways. One common approach includes the cyclization of pyrrole derivatives with acyl halides to form intermediates that undergo further transformations to yield the final product.
The synthetic route often requires careful control of reaction conditions such as temperature, solvent choice, and time to optimize yield and purity. Advanced techniques like continuous flow synthesis may be employed in industrial settings to enhance scalability and reproducibility of the synthesis process .
The molecular structure of 3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid features a fused ring system that includes a pyrimidine core integrated with thieno and pyrrolo structures. The presence of a carboxylic acid group contributes to its reactivity and potential interactions with biological targets.
Key structural data includes:
3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions are optimized based on the desired transformation outcomes .
The mechanism of action for 3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways leading to therapeutic effects. The precise molecular targets are context-dependent and vary based on the application in research or clinical settings.
Key physical properties include:
Chemical properties include solubility characteristics and reactivity patterns that influence its use in synthetic chemistry and biological applications. The presence of the carboxylic acid group enhances its solubility in polar solvents and allows for hydrogen bonding interactions.
3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid has several notable applications:
Thieno[2,3-d]pyrimidine represents a privileged heterocyclic scaffold in modern drug discovery, characterized by the fusion of a thiophene ring with a pyrimidine moiety at the [2,3-d] positions. This framework serves as a bioisostere of quinazoline and purine nuclei, mimicking natural nucleotides while offering enhanced metabolic stability and diverse target interactions [5] [10]. The specific compound 3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid exemplifies structural innovations within this class, integrating a partially saturated pyrrolo ring system with a carboxylic acid functionality. Such molecular complexity enables precise three-dimensional interactions with biological targets, particularly in oncology and anti-infective therapy [4] [5]. The scaffold's versatility is evidenced by its presence in advanced clinical candidates, including gonadotropin-releasing hormone (GnRH) antagonists like relugolix, which share core structural features with this compound [5].
The systematic name 3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid provides a complete topological description of the molecule. Breaking down the nomenclature:
Structural Parameters and Properties:
Table 1: Structural Parameters of 3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic Acid
Parameter | Value/Description |
---|---|
Molecular Formula | C₁₁H₁₀N₂O₃S |
Molecular Weight | 250.27 g/mol |
Ring System | Tricyclic: Thieno[2,3-d]pyrimidine fused with tetrahydropyrrolo |
Key Substituents | 3-Methyl (thieno ring), 2-Carboxylic acid |
Functional Groups | Lactam (4-oxo), Carboxylic acid |
Hydrogen Bond Donors | 2 (COOH, NH of lactam) |
Hydrogen Bond Acceptors | 5 (carbonyl O, pyrimidine N, COO⁻) |
Heterocycles like thieno[2,3-d]pyrimidine are indispensable in drug design due to their ability to modulate pharmacokinetic and pharmacodynamic properties. The scaffold's rigid planar structure facilitates deep penetration into enzyme active sites, particularly kinases, where it can engage in hinge-region hydrogen bonding analogous to purine nucleotides [4] [10]. The integration of a pyrrolidine ring (as in this compound) introduces partial saturation and stereochemical complexity, which can enhance selectivity for target proteins by matching hydrophobic pockets inaccessible to flat aromatic systems [9].
The carboxylic acid moiety at C2 is a strategic functionalization that enables several key interactions:
Biological evaluations confirm the scaffold's target versatility, with derivatives demonstrating potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and phosphodiesterase-4 (PDE4) [4] [8] [10]. For instance, structurally optimized thieno[2,3-d]pyrimidines have achieved VEGFR-2 inhibition IC₅₀ values as low as 0.23 µM, rivaling the reference drug sorafenib [4]. This target promiscuity stems from the scaffold's ability to occupy adenine-binding regions while accommodating diverse peripheral modifications that fine-tune specificity.
The synthetic exploration of thieno[2,3-d]pyrimidines began in the mid-20th century, with early routes relying on cyclocondensation of 2-aminothiophene-3-carboxylates with formamide or urea derivatives—a method still employed for its simplicity and high yield [2] [10]. The 1980s-1990s saw diversification through Gewald reactions, constructing the thiophene ring from ketones, α-cyanoesters, and elemental sulfur, enabling introduction of diverse substituents at C5 and C6 [10].
Table 2: Evolution of Synthetic Strategies for Thieno[2,3-d]pyrimidines
Era | Synthetic Approach | Key Advancements | Limitations |
---|---|---|---|
1960s-1980s | Cyclocondensation of 2-aminothiophenes | Simple 1-step synthesis from commercial precursors | Limited substituent diversity |
1990s-2000s | Gewald reaction + cyclization | Access to 5,6-disubstituted derivatives | Requires harsh conditions (POCl₃, reflux) |
2000s-2010s | Microwave-assisted cyclization | Reduced reaction times (minutes vs hours) | Specialized equipment required |
2010s-Present | Multicomponent & catalytic methods | Improved atom economy, greener protocols | Catalyst cost and removal challenges |
The target compound exemplifies modern complexity with its tricyclic system incorporating a saturated pyrrolidine unit. Synthesis typically involves multistep sequences starting from cyclic ketones (e.g., tetrahydropyrrolizinone), where key steps include:
Microwave-assisted synthesis (2000s-present) represents a paradigm shift, enabling rapid access to derivatives like this compound. For instance, cyclocondensations that previously required 12-24 hours under reflux now complete in 20-60 minutes with improved yields and purity [10]. Recent innovations focus on catalytic methodologies, such as MgO-CeO₂ nanocomposites, which facilitate solvent-free Gewald reactions for intermediate synthesis [10]. The structural complexity of 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid reflects these cumulative advancements, showcasing efficient routes to highly functionalized, three-dimensionally complex medicinal chemistry scaffolds.
Concluding Remarks:3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid exemplifies the evolution of thienopyrimidine chemistry—from simple bicyclic structures to tricyclic systems with sophisticated functionalization. Its balanced combination of hydrogen-bonding capacity, molecular rigidity, and acidic functionality positions it as a versatile intermediate for developing targeted therapies, particularly in oncology where thienopyrimidines show escalating clinical relevance. Future directions will likely exploit this scaffold in PROTACs (proteolysis-targeting chimeras) and covalent inhibitors, leveraging its robust synthetic accessibility and proven target engagement.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1